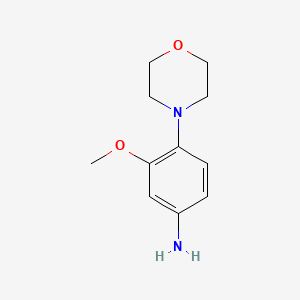
3-Methoxy-4-(morpholin-4-yl)aniline
Descripción general
Descripción
3-Methoxy-4-(morpholin-4-yl)aniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of a morpholine ring and a methoxyphenyl group. These compounds are intermediates or final products used in the synthesis of biologically active molecules, particularly those with potential anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, one compound was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through rearrangement, condensation, and nucleophilic substitution reactions . Another compound was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and desired selectivity.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including H NMR and MS spectrum , as well as IR and 1H NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds, ensuring that the correct molecular structure has been achieved.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including rearrangements, condensations, nucleophilic substitutions, cyclizations, and reductions . These reactions are carefully orchestrated to build complex structures from simpler ones, often with the goal of introducing functional groups that confer biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not discussed in the provided papers, the properties of similar compounds can be inferred. These properties are likely to include solubility in organic solvents, melting points, and stability under various conditions. The presence of a morpholine ring and a methoxy group can influence the compound's basicity, polarity, and potential interactions with biological targets .
Relevant Case Studies
The papers mention the biological activity of the synthesized compounds, particularly in the context of anticancer research. For example, derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one showed potential biological activities . Another compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was identified as a tubulin polymerization inhibitor, which is a promising target for anticancer drugs . These case studies demonstrate the application of synthesized compounds in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Src Kinase Inhibition
3-Methoxy-4-(morpholin-4-yl)aniline derivatives have shown potential in inhibiting Src kinase activity, which plays a role in cell proliferation and tumor growth. For instance, Boschelli et al. (2001) optimized analogues of quinolinecarbonitriles, finding that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group led to increased inhibition of Src kinase activity and Src-mediated cell proliferation. This research suggests the compound's utility in cancer therapy (Boschelli et al., 2001).
Antimicrobial Activity
A study by Subhash and Bhaskar (2020) synthesized derivatives of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline and evaluated their antimicrobial properties. Some derivatives exhibited significant activity against bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).
Photodynamic Therapy
Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, related to this compound, were synthesized and evaluated for their photosensitizing potential in photodynamic therapy. Kucińska et al. (2015) found that these derivatives, particularly a zinc(II) phthalocyanine variant, exhibited promising biological activity in cancer cell lines under irradiation, making them potential candidates for photodynamic therapy (Kucińska et al., 2015).
Anti-Tumor Activity
Qiao et al. (2013) explored the anti-tumor activity of DAT-230, a derivative of combretastatin-A-4, which includes a 2-methoxyaniline component similar to this compound. This compound inhibited the growth of human gastric adenocarcinoma cells, induced aberrant mitosis, and triggered apoptosis. It also demonstrated efficacy in vivo, suggesting its potential as a microtubule inhibitor in cancer treatment (Qiao et al., 2013).
Propiedades
IUPAC Name |
3-methoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDKJDVVFXVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620355 | |
| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482308-06-5 | |
| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)

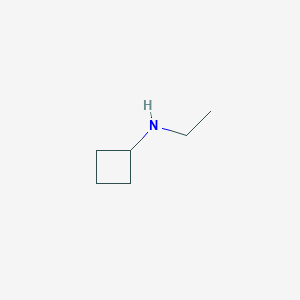

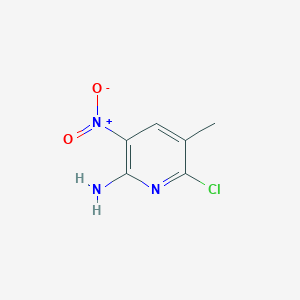
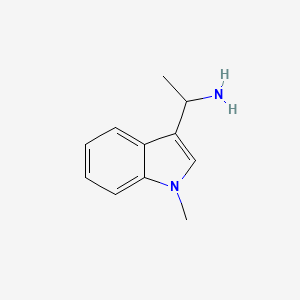
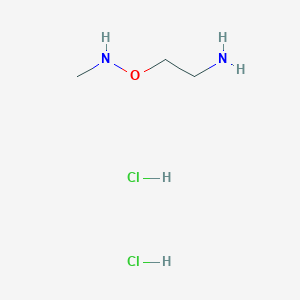




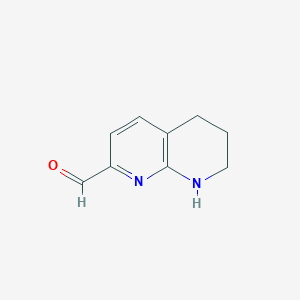
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)